(Z)-N-tert-butylbut-2-en-1-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-N-tert-butylbut-2-en-1-imine is an organic compound characterized by the presence of a tert-butyl group attached to an imine functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-tert-butylbut-2-en-1-imine typically involves the reaction of tert-butylamine with but-2-enal under controlled conditions. The reaction is carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the imine bond. The reaction conditions, including temperature and solvent, are optimized to ensure the selective formation of the (Z)-isomer.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction parameters ensures the scalability of the synthesis while maintaining product purity.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-tert-butylbut-2-en-1-imine undergoes various chemical reactions, including:
Oxidation: The imine group can be oxidized to form corresponding oximes or nitriles.
Reduction: The compound can be reduced to form amines.
Substitution: The imine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed.
Major Products Formed
Oxidation: Oximes and nitriles.
Reduction: Amines.
Substitution: Various substituted imines and related derivatives.
Scientific Research Applications
(Z)-N-tert-butylbut-2-en-1-imine finds applications in several scientific research areas:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (Z)-N-tert-butylbut-2-en-1-imine involves its interaction with specific molecular targets, such as enzymes or receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, modulating their activity. The pathways involved may include inhibition or activation of enzymatic functions, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-tert-butylbut-2-en-1-imine: The non-Z isomer with different stereochemistry.
N-tert-butylbut-2-en-1-amine: The reduced form of the imine.
N-tert-butylbut-2-en-1-nitrile: The oxidized form of the imine.
Uniqueness
(Z)-N-tert-butylbut-2-en-1-imine is unique due to its specific (Z)-configuration, which imparts distinct reactivity and selectivity in chemical reactions. This configuration can influence its interaction with biological targets and its overall chemical behavior.
Properties
CAS No. |
6943-47-1 |
---|---|
Molecular Formula |
C8H15N |
Molecular Weight |
125.21 g/mol |
IUPAC Name |
(Z)-N-tert-butylbut-2-en-1-imine |
InChI |
InChI=1S/C8H15N/c1-5-6-7-9-8(2,3)4/h5-7H,1-4H3/b6-5-,9-7? |
InChI Key |
ORPGAOYOWYKKCL-SQYRMKJNSA-N |
Isomeric SMILES |
C/C=C\C=NC(C)(C)C |
Canonical SMILES |
CC=CC=NC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.